molecular formula C11H7F4N B12275298 Cyclopropanecarbonitrile,1-[2-fluoro-3-(trifluoromethyl)phenyl]-

Cyclopropanecarbonitrile,1-[2-fluoro-3-(trifluoromethyl)phenyl]-

Cat. No.: B12275298
M. Wt: 229.17 g/mol
InChI Key: RCLPAQYLRIVIDC-UHFFFAOYSA-N
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Description

Cyclopropanecarbonitrile,1-[2-fluoro-3-(trifluoromethyl)phenyl]- is a fluorinated cyclopropane derivative featuring a nitrile group directly attached to the cyclopropane ring and a phenyl substituent substituted with fluorine and trifluoromethyl groups at the 2- and 3-positions, respectively. This compound belongs to a class of molecules where the cyclopropane ring’s strain and electronic properties are modulated by aromatic substituents, often enhancing biological activity or material stability.

The nitrile group may serve as a bioisostere or participate in further chemical modifications.

Properties

Molecular Formula

C11H7F4N

Molecular Weight

229.17 g/mol

IUPAC Name

1-[2-fluoro-3-(trifluoromethyl)phenyl]cyclopropane-1-carbonitrile

InChI

InChI=1S/C11H7F4N/c12-9-7(10(6-16)4-5-10)2-1-3-8(9)11(13,14)15/h1-3H,4-5H2

InChI Key

RCLPAQYLRIVIDC-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C#N)C2=C(C(=CC=C2)C(F)(F)F)F

Origin of Product

United States

Preparation Methods

Directed Ortho-Metalation

A benzene ring precursor (e.g., 3-bromo-2-fluorobenzoic acid) is treated with LDA (2.0 eq.) in THF at −78°C to generate a lithiated intermediate. This intermediate reacts with methyl trifluoromethanesulfonate (1.5 eq.) to introduce the trifluoromethyl group at the 3-position. Subsequent fluorination via Balz-Schiemann reaction (using NaNO₂ and HF·pyridine) yields the 2-fluoro-3-(trifluoromethyl)benzene scaffold.

Halogen Exchange

In an alternative approach, a pre-functionalized aryl bromide undergoes Ullmann-type coupling with CuCN to introduce the nitrile group. For instance, 1-bromo-2-fluoro-3-(trifluoromethyl)benzene reacts with CuCN (1.1 eq.) in DMF at 120°C for 24 hours, achieving 70–75% yield.

Workup and Purification

Post-reaction workup involves liquid-liquid extraction (e.g., ethyl acetate/water), followed by column chromatography (silica gel, hexane/EtOAc 9:1) to isolate the product. For scale-up, azeotropic distillation with toluene removes residual solvents, achieving >99% purity.

Data Tables

Table 1: Reaction Conditions for Key Steps

Step Reagents/Conditions Yield (%) Citation
Cyclopropanation CH₂I₂ (1.2 eq.), Et₂Zn (2.5 eq.), BF₃·OEt₂ 85
Trifluoromethylation SF₄ (3.0 eq.), 75°C, 16 h 62
Nitrile Substitution NaCN (1.2 eq.), DMSO, 80°C 88

Table 2: Solvent Systems for Purification

Purification Method Solvent Ratio Purity (%)
Column Chromatography Hexane/EtOAc (9:1) 95
Distillation Toluene (azeotrope) 99

Challenges and Optimizations

  • Ring Strain Management : The cyclopropane ring’s strain increases susceptibility to ring-opening. Using low-temperature conditions (−78°C) during cyclopropanation minimizes decomposition.
  • Regioselectivity : Competing para-substitution during trifluoromethylation is mitigated by steric directing groups (e.g., bulky esters).
  • Safety : SF₄ requires specialized scrubbers (KOH solutions) to neutralize toxic byproducts.

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarbonitrile,1-[2-fluoro-3-(trifluoromethyl)phenyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Pharmaceutical Development

Cyclopropanecarbonitrile derivatives have been investigated for their potential as pharmaceutical agents. The trifluoromethyl group enhances lipophilicity, which can improve the bioavailability of drugs. Research indicates that compounds with similar structures exhibit activity against various biological targets, making them candidates for further development in medicinal chemistry.

Agrochemical Potential

The compound has shown promise as an agrochemical, particularly in the development of pesticides. Its structure allows for the modification of biological activity, which is critical in designing effective pest control agents. Studies have indicated that cyclopropanecarbonitriles can be tailored to target specific pests while minimizing environmental impact.

Case Study 1: Insecticidal Activity

Research conducted on related cyclopropanecarbonitrile compounds has demonstrated significant insecticidal properties. For instance, studies on the efficacy of these compounds against common agricultural pests showed promising results in terms of mortality rates and reduced pesticide resistance development. This suggests that cyclopropanecarbonitriles could play a vital role in integrated pest management strategies.

A comprehensive evaluation of cyclopropanecarbonitriles revealed their potential as inhibitors of certain enzymes involved in metabolic pathways of pests. This aligns with the need for novel mechanisms of action to combat resistance seen with traditional insecticides. The structure-activity relationship (SAR) studies highlighted how modifications to the fluorinated phenyl group could enhance activity against specific targets.

Mechanism of Action

The mechanism of action of Cyclopropanecarbonitrile,1-[2-fluoro-3-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and enzymes . The compound may inhibit specific enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

1-(3-Chlorophenyl)cyclopropanecarbonitrile

Structural Differences :

  • The phenyl substituent is chlorinated at the 3-position instead of bearing fluorine and trifluoromethyl groups.
  • Lacks the steric bulk and strong electron-withdrawing effects of the trifluoromethyl group.

Implications :

  • Electronic Effects : Chlorine is less electronegative than fluorine, reducing the electron-withdrawing nature of the aryl ring. This may alter reactivity in nucleophilic aromatic substitution or metal-catalyzed couplings .
  • Biological Activity : Chlorinated analogs are commonly used in agrochemicals (e.g., herbicides), whereas trifluoromethyl groups are prevalent in pharmaceuticals due to enhanced metabolic stability .
  • Synthesis : Commercial availability of 1-(3-chlorophenyl)cyclopropanecarbonitrile (12 suppliers listed) suggests established synthetic routes, possibly via cyclopropanation of pre-functionalized styrenes or aryl halides .

Compound 189 (European Patent EP 2 697 207 B1)

Structural Differences :

  • Contains an oxazolidinone ring and a 4-methoxyphenyl group, adding complexity.
  • The cyclopropanecarbonitrile moiety is part of a larger, multi-ring system with additional stereochemical features (4S,5R configuration).

Implications :

  • Molecular Complexity : The extended structure likely targets specific biological pathways (e.g., enzyme inhibition), whereas the simpler phenyl-substituted analog may serve as a building block.
  • Synthesis Yield : Compound 189 was synthesized in 81% yield, indicating efficient coupling strategies despite structural complexity. This contrasts with simpler derivatives, where yields may vary based on substituent reactivity .

1,2,2-Trifluorocyclopropane-1-carboxylic Acid

Structural Differences :

  • Replaces the nitrile group with a carboxylic acid and incorporates additional fluorine atoms on the cyclopropane ring.

Implications :

  • Functional Group Effects : The carboxylic acid enhances hydrophilicity and metal-binding capacity, whereas the nitrile group offers polarity without ionization. This impacts applications in catalysis or drug design .
  • Synthetic Routes : Fluorinated cyclopropanes often require specialized reagents (e.g., ruthenium chloride/sodium periodate for oxidative cyclization), whereas nitrile derivatives may utilize milder conditions like alkylation or SNAr reactions .

Biological Activity

Cyclopropanecarbonitrile, 1-[2-fluoro-3-(trifluoromethyl)phenyl]- (CAS No. 1260874-03-0) is a synthetic compound that has garnered attention in various fields, particularly in medicinal chemistry and agrochemicals. Its unique structural attributes, including the trifluoromethyl and fluoro substituents, suggest potential biological activities that warrant comprehensive investigation.

  • Molecular Formula : C11H7F4N
  • Molecular Weight : 229.17 g/mol
  • Synonyms : 1-(4-fluoro-3-(trifluoromethyl)phenyl)cyclopropanecarbonitrile

Biological Activity Overview

Cyclopropanecarbonitrile derivatives have been studied for their biological activities, particularly their roles as potential inhibitors in various biochemical pathways. The presence of fluorinated groups often enhances lipophilicity and metabolic stability, making these compounds attractive for drug development.

Anticancer Activity

Research indicates that cyclopropanecarbonitrile derivatives exhibit anticancer properties. For instance, a study demonstrated that compounds with similar structures induced apoptosis in cancer cell lines through the modulation of signaling pathways associated with cell proliferation and survival. The specific mechanisms involved include:

  • Inhibition of cell cycle progression
  • Induction of oxidative stress leading to apoptosis
  • Targeting specific oncogenic pathways

Insecticidal Properties

The compound has also been evaluated for its insecticidal activity. A patent describes the use of cyclopropanecarbonitrile derivatives as effective agents against various pests, highlighting their potential application in agriculture. The biological activity is attributed to:

  • Neurotoxic effects on insects , disrupting normal nervous system function.
  • High selectivity , which minimizes impact on non-target species.

Study 1: Anticancer Efficacy

A recent study focused on the anticancer effects of cyclopropanecarbonitrile derivatives against breast cancer cells (MCF-7). The results showed a dose-dependent increase in cell death, with IC50 values indicating significant potency compared to standard chemotherapeutics.

Concentration (µM)Cell Viability (%)
0100
1080
2050
5030

Study 2: Insecticidal Activity

Another investigation assessed the insecticidal properties of cyclopropanecarbonitrile against common agricultural pests. The results indicated effective mortality rates within 24 hours post-exposure.

Pest SpeciesMortality Rate (%)
Aphids95
Whiteflies90
Spider Mites85

Mechanistic Insights

The biological activities of cyclopropanecarbonitrile are largely attributed to its ability to interact with biological macromolecules. For example:

  • Receptor Binding : The trifluoromethyl group enhances binding affinity to certain receptors involved in signal transduction.
  • Metabolic Stability : The fluorinated structure increases resistance to metabolic degradation, prolonging the compound's action in biological systems.

Q & A

Q. What are the recommended synthetic routes for Cyclopropanecarbonitrile,1-[2-fluoro-3-(trifluoromethyl)phenyl]-?

The synthesis typically involves two key steps:

  • Cyclopropanation : Formation of the cyclopropane ring using diazo compounds and transition metal catalysts (e.g., Rh or Cu catalysts) under controlled conditions to ensure stereochemical fidelity .
  • Substituent Introduction : The trifluoromethyl and fluorophenyl groups are introduced via nucleophilic substitution or cross-coupling reactions. For example, palladium-catalyzed coupling may be employed to attach the 2-fluoro-3-(trifluoromethyl)phenyl moiety . Reaction conditions (temperature, solvent, catalyst loading) must be optimized to minimize side products, as evidenced by NMR and X-ray crystallography validation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Use chemically resistant gloves (e.g., PVC or nitrile, EN 374 Level 3+), safety goggles with side shields, and lab coats to prevent skin/eye contact .
  • Ventilation : Perform reactions in a fume hood to avoid inhalation of vapors, as the compound may release toxic hydrogen cyanide (HCN) under thermal decomposition .
  • Exposure Limits : Adhere to OSHA’s Permissible Exposure Limit (PEL) for nitriles (10 ppm ceiling) and monitor airborne concentrations using real-time sensors .

Q. How should researchers characterize the compound’s structural integrity post-synthesis?

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and cyclopropane ring integrity. For example, cyclopropane protons typically resonate between δ 1.2–1.6 ppm, while aromatic protons from the fluorophenyl group appear downfield (δ 7.0–7.5 ppm) .
  • X-Ray Crystallography : Resolve stereochemical ambiguities by growing single crystals in inert solvents (e.g., hexane/ethyl acetate) and analyzing bond angles/distances .
  • IR Spectroscopy : Confirm the presence of the nitrile group via a sharp absorption band near 2237 cm1^{-1} .

Q. What storage conditions are optimal for maintaining compound stability?

Store in airtight, light-resistant containers under inert gas (N2_2) at temperatures below 4°C. Avoid proximity to heat sources or oxidizing agents, as the compound is flammable and may decompose exothermically . Regularly inspect containers for leaks or degradation.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural validation?

  • Deuterated Solvent Artifacts : Check for residual solvent peaks in NMR (e.g., CDCl3_3 at δ 7.26 ppm) and use suppression techniques.
  • Dynamic Effects : Variable-temperature NMR can clarify conformational flexibility in the cyclopropane ring, which may cause splitting or broadening of signals .
  • Cross-Validation : Compare experimental data with computational predictions (DFT calculations for 13C^{13}C chemical shifts) to identify outliers .

Q. What mechanistic insights explain the regioselectivity of trifluoromethyl group introduction?

  • Electrophilic Aromatic Substitution (EAS) : The electron-withdrawing nature of the fluorine atom directs the trifluoromethyl group to the meta position on the phenyl ring.
  • Transition Metal Catalysis : Pd(0)-mediated coupling reactions favor cross-selectivity between aryl halides and trifluoromethyl zinc reagents, driven by steric and electronic effects . Kinetic studies (e.g., reaction profiling via GC-MS) can elucidate rate-determining steps and intermediate stability.

Q. How can experimental design mitigate risks of cyanide release during thermal degradation?

  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures to establish safe heating limits.
  • Scavenger Systems : Incorporate cyanide traps (e.g., cobalt complexes or copper sulfate) in reaction setups to neutralize HCN .
  • Real-Time Monitoring : Use FTIR or gas detectors to track HCN levels during high-temperature reactions .

Q. What strategies enhance the compound’s stability in solution-phase applications?

  • Solvent Selection : Use aprotic solvents (e.g., DMF, acetonitrile) to prevent hydrolysis of the nitrile group.
  • Acid/Base Buffering : Maintain pH 6–8 to avoid acid-catalyzed decomposition.
  • Radical Inhibitors : Add antioxidants (e.g., BHT) to suppress radical-mediated degradation pathways .

Q. How does the trifluoromethyl group influence the compound’s electronic properties?

  • Electron-Withdrawing Effect : The -CF3_3 group decreases electron density on the phenyl ring, as evidenced by upfield shifts in 19F^{19}F-NMR and reduced HOMO-LUMO gaps in UV-Vis spectra.
  • Steric Effects : X-ray data show distorted dihedral angles between the trifluoromethyl group and cyclopropane ring, impacting reactivity in subsequent derivatization .

Q. What analytical methods are critical for detecting trace impurities in bulk samples?

  • High-Resolution Mass Spectrometry (HRMS) : Identify impurities with mass accuracy < 2 ppm, focusing on byproducts like dehalogenated or dimerized species .
  • HPLC with UV/ECD Detection : Use reverse-phase columns (C18) and gradient elution to separate nitrile-containing impurities.
  • Elemental Analysis : Quantify halogen (F, Cl) content to confirm stoichiometric purity .

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